

# Application Notes: Quantitative PET Imaging with Cobalt-55 Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cobalt-55 |           |
| Cat. No.:            | B1212007  | Get Quote |

#### Introduction

Cobalt-55 (55Co) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers significant advantages for clinical research and drug development. With a half-life of 17.53 hours and a high positron yield of approximately 76-77%, 55Co is particularly well-suited for applications requiring delayed imaging, allowing for the clearance of radiotracers from non-target tissues and resulting in improved image contrast.[1] [2][3][4] This characteristic is ideal for labeling macromolecules like antibodies and peptides, which typically have longer biological half-lives.[3] The ability to perform PET imaging at later time points (e.g., 24 or 48 hours post-injection) can lead to superior tumor-to-background ratios compared to shorter-lived PET isotopes like Gallium-68 (68Ga).[1][5][6] Furthermore, 55Co serves as a diagnostic partner for the Auger-Meitner electron emitter Cobalt-58m (58mCo), forming a promising theranostic pair for cancer treatment.[6][7][8]

#### Key Advantages of **Cobalt-55** Tracers:

- Extended Imaging Window: The 17.5-hour half-life permits imaging at 24, 48, or even later time points, which is optimal for assessing the biodistribution of large molecules and maximizing image contrast.[1][6]
- High Positron Yield: <sup>55</sup>Co's high positron branching ratio (77%) ensures high-quality images. [3]



- Improved Image Contrast: Delayed imaging allows for the clearance of background radioactivity, significantly enhancing the visibility of target tissues.[1][9]
- Theranostic Potential: <sup>55</sup>Co can be used as a diagnostic surrogate for the therapeutic radionuclide <sup>58</sup>mCo, enabling personalized dosimetry and treatment planning.[10]
- Versatile Chemistry: Cobalt can be stably incorporated into various chelators, such as DOTA, NOTA, and sarcophagine derivatives, allowing for the labeling of a wide range of targeting molecules.[3][4][11]

# Featured Applications Neuroendocrine Tumor (NET) Imaging with [55Co]Co-DOTATATE

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors. PET tracers targeting these receptors, such as DOTATATE, are crucial for diagnosis and staging. While <sup>68</sup>Ga-DOTATATE is a standard clinical agent, its short half-life can be a limitation.[9] Studies have shown that [<sup>55</sup>Co]Co-DOTATATE provides significantly improved image contrast at later time points compared to both [<sup>68</sup>Ga]Ga-DOTATATE and [<sup>64</sup>Cu]Cu-DOTATATE.[1][5][12] At 24 hours post-injection, [<sup>55</sup>Co]Co-DOTATATE demonstrated tumor-to-liver and tumor-to-kidney ratios that were 30 and 4 times higher, respectively, than those of [<sup>64</sup>Cu]Cu-DOTATATE. [12] This superior contrast is particularly beneficial for detecting liver metastases, a common site for NETs.[1]

# Prostate Cancer Imaging with [55Co]PSMA-617

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for imaging and therapy of prostate cancer.[13][14] The use of <sup>55</sup>Co to label the PSMA-targeting ligand PSMA-617 has shown great promise in preclinical studies.[13][14][15] [<sup>55</sup>Co]PSMA-617 exhibits high and sustained tumor uptake, with excellent clearance from non-target tissues over time.[14] This leads to remarkable improvements in tumor-to-background ratios at delayed time points. For example, the tumor-to-blood ratio for [<sup>57</sup>Co]PSMA-617 (used as a surrogate) increased from 26 at 1 hour to 3013 at 24 hours.[14][15] PET/CT imaging confirmed the superiority of [<sup>55</sup>Co]PSMA-617 over [<sup>68</sup>Ga]PSMA-617 for delayed imaging of prostate cancer lesions.[14]



# **Quantitative Data Summary**

**Table 1: Physicochemical and Radiolabeling Properties** 

of 55Co-Tracers

| Tracer                                 | Precursor                | Yield (%)    | Radiochemical<br>Purity (%) | Molar Activity<br>(MBq/nmol) |
|----------------------------------------|--------------------------|--------------|-----------------------------|------------------------------|
| [ <sup>55</sup> Co]Co-<br>DOTATATE     | DOTATATE                 | >99.5        | >99.5                       | ~18                          |
| [ <sup>55</sup> Co]PSMA-617            | PSMA-617                 | >99.5        | >99.7                       | ~18.2                        |
| [ <sup>55</sup> Co]Co-cm10<br>(Folate) | cm10 (DOTA-<br>Folate)   | ≥95          | ≥93                         | Not Reported                 |
| [55Co]Co-rf42<br>(Folate)              | rf42 (NODAGA-<br>Folate) | ≥95          | ≥93                         | Not Reported                 |
| [55Co]Co-DSar                          | DiAmSar                  | Not Reported | >95 (after 4h at<br>80°C)   | ~45 (at pH 8,<br>80°C)       |

Data compiled from references[1][4][11][14].

# Table 2: Comparative Tumor-to-Background Ratios for SSTR-Expressing Tumors (AR42J Xenografts)



| Ratio                              | Tracer                             | 1 hour        | 4 hours       | 24 hours |
|------------------------------------|------------------------------------|---------------|---------------|----------|
| Tumor-to-Liver                     | [ <sup>55</sup> Co]Co-<br>DOTATATE | Not Reported  | 65 ± 16       | 50 ± 6   |
| [ <sup>64</sup> Cu]Cu-<br>DOTATATE | Not Reported                       | 4.3 (approx.) | 1.7 (approx.) |          |
| [ <sup>68</sup> Ga]Ga-<br>DOTATATE | 13 (approx.)                       | -             | -             | _        |
| Tumor-to-Kidney                    | [55Co]Co-<br>DOTATATE              | Not Reported  | Not Reported  | ~11      |
| [ <sup>64</sup> Cu]Cu-<br>DOTATATE | Not Reported                       | Not Reported  | ~2.75         |          |
| Tumor-to-Muscle                    | [55Co]Co-<br>DOTATATE              | Not Reported  | Not Reported  | ~275     |
| [ <sup>64</sup> Cu]Cu-<br>DOTATATE | Not Reported                       | Not Reported  | ~25           |          |

Data compiled from references[1][5][12]. [ $^{55}$ Co]Co-DOTATATE ratios at 4h and 24h were significantly higher (p < 0.001) than [ $^{64}$ Cu]Cu-DOTATATE.

Table 3: Biodistribution of [57Co]PSMA-617 in LNCaP

Xenograft Mice (% Injected Activity per Gram)

| Organ  | 1 hour | 4 hours | 24 hours |
|--------|--------|---------|----------|
| Blood  | 0.50   | 0.07    | 0.00     |
| Kidney | 118.8  | 44.5    | 2.5      |
| Spleen | 18.0   | 3.6     | 0.3      |
| Tumor  | 12.9   | 12.5    | 10.5     |

Data from reference[14].  $^{57}\text{Co}$  was used as a surrogate for  $^{55}\text{Co}$ .



**Table 4: Radiation Dosimetry Estimates** 

| Tracer                          | Effective Dose (mSv/MBq)                                                        | Notes                                              |
|---------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------|
| [55Co]Co-DOTATATE               | 9.6E-02                                                                         | Calculated from mouse biodistribution data.[1][12] |
| [ <sup>64</sup> Cu]Cu-DOTATATE  | 3.2E-02                                                                         | Reported from human biodistribution data.[1]       |
| [ <sup>68</sup> Ga]Ga-DOTATATE  | 2.1E-02                                                                         | Reported from human biodistribution data.[1]       |
| <sup>55</sup> CoCl <sub>2</sub> | Not specified, but 22.2 MBq (0.6 mCi) is a recommended limit for human studies. | Based on human and rat pharmacokinetic data.[16]   |

Note: The higher effective dose per MBq for [55Co]Co-DOTATATE is offset by the potential for using lower injected activities due to the high positron yield, compared to 64Cu.[1]

# **Experimental Protocols Protocol 1: Production and Purification of 55Co**

This protocol describes a common method for producing <sup>55</sup>Co for preclinical research.

Workflow for 55Co Production and Purification





Click to download full resolution via product page

Workflow for <sup>55</sup>Co production and quality control.



#### Methodology:

- Target Preparation: Prepare a target of either enriched Iron-54 (<sup>54</sup>Fe) or Nickel-58 (<sup>58</sup>Ni).[1]
- Irradiation: Irradiate the target in a medical cyclotron.
  - For <sup>54</sup>Fe targets, use a deuteron beam for the <sup>54</sup>Fe(d,n)<sup>55</sup>Co reaction.[1][12]
  - For <sup>58</sup>Ni targets, use a proton beam for the <sup>58</sup>Ni(p,α)<sup>55</sup>Co reaction.[3]
- Target Dissolution: After irradiation, dissolve the target material in a strong acid, such as concentrated hydrochloric acid (HCl).
- Purification: Purify the resulting <sup>55</sup>Co from the target material using anion exchange chromatography.[3]
- Elution: Elute the purified [55Co]CoCl2 from the chromatography column.
- Quality Control: Perform quality control tests to determine the radionuclidic purity and measure the specific activity of the final product.[3]

# Protocol 2: Radiolabeling of Peptides (e.g., PSMA-617) with <sup>55</sup>Co

This protocol provides a general method for labeling peptides with <sup>55</sup>Co. Specific parameters may need optimization for different peptide-chelator conjugates.

Radiolabeling and QC Workflow





Click to download full resolution via product page

General workflow for radiolabeling peptides with 55Co.



#### Methodology:

- Preparation: In a reaction vial, combine the peptide-chelator conjugate (e.g., PSMA-617)
   dissolved in a suitable buffer (e.g., 0.4 M acetate buffer, pH 4.4).[13][14]
- Addition of <sup>55</sup>Co: Add the purified [<sup>55</sup>Co]CoCl<sub>2</sub> solution to the reaction vial.
- Incubation: Heat the reaction mixture. Microwave heating can be employed for rapid labeling. [13][14] Alternatively, conventional heating (e.g., 80-95°C) can be used. The optimal time and temperature should be determined for each specific tracer.
- Purification (if necessary): After cooling, the labeled peptide can be purified using a solidphase extraction (SPE) cartridge (e.g., C18) to remove any unchelated <sup>55</sup>Co.
- Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[14]
- Formulation: Formulate the purified <sup>55</sup>Co-labeled tracer in a sterile, isotonic saline solution for in vivo administration.

## **Protocol 3: Small Animal PET/CT Imaging**

This protocol outlines a typical procedure for performing quantitative PET/CT imaging in tumorbearing mice.[17]

#### Methodology:

- Animal Model: Use appropriate tumor-bearing animal models (e.g., athymic nude mice with subcutaneous xenografts of HT29, LNCaP, or AR42J cells).[1][10][14] All procedures must be approved by an Institutional Animal Care and Use Committee.
- Tracer Administration: Anesthetize the animal (e.g., with 2.5% isoflurane in oxygen).[10] Administer a known quantity (e.g., 1-5 MBq) of the <sup>55</sup>Co-labeled tracer via intravenous (tail vein) injection.
- Imaging Time Points: Perform PET/CT scans at multiple time points post-injection (p.i.) to assess the tracer's pharmacokinetics. Typical time points for <sup>55</sup>Co tracers include 1, 4, and



24 hours p.i.[1][14] Dynamic scans may be performed for the first hour to observe initial uptake.[12]

- Image Acquisition:
  - Acquire a CT scan for anatomical co-registration and attenuation correction.
  - Acquire PET data for a specified duration (e.g., 10-20 minutes).
- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization, 3D OSEM).[10] Apply corrections for decay, scatter, and attenuation.
- Quantitative Analysis:
  - Draw regions of interest (ROIs) on the co-registered PET/CT images over tumors and various organs (e.g., liver, kidneys, muscle, blood pool).[10]
  - Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[17]
  - Calculate tumor-to-background ratios for key organs.

### **Protocol 4: Ex Vivo Biodistribution Studies**

Ex vivo biodistribution provides a gold-standard validation of in vivo imaging data.[17]

#### Methodology:

- Study Groups: Divide tumor-bearing animals into groups, with each group corresponding to a specific time point for sacrifice (e.g., 1, 4, 24 hours p.i.). A typical group size is 3-5 animals.
- Tracer Administration: Inject each animal with a precisely known amount of the <sup>55</sup>Co-labeled tracer as described in the imaging protocol.
- Euthanasia and Dissection: At the designated time point, euthanize the animals according to approved protocols.

## Methodological & Application





- Tissue Collection: Immediately dissect and collect tumors and key organs/tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- · Sample Processing:
  - Blot tissues to remove excess blood, weigh them, and place them in counting tubes.
  - Prepare standards by diluting a small, known fraction of the injected dose.
- Radioactivity Measurement: Measure the radioactivity in all tissue samples and standards using a gamma counter.
- Data Analysis:
  - Correct all counts for radioactive decay back to the time of injection.
  - Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[17]
  - Compare the ex vivo biodistribution data with the results from the quantitative PET image analysis.

Targeting PSMA in Prostate Cancer



### Simplified PSMA Signaling Concept



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE PMC [pmc.ncbi.nlm.nih.gov]
- 2. March Isotope Spotlights | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Cyclotron production of high specific activity 55Co and in vivo evaluation of the stability of 55Co metal-chelate-peptide complexes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling diaminosarcophagine with cyclotron-produced cobalt-55 and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Production, Purification, and Applications of a Potential Theranostic Pair: Cobalt-55 and Cobalt-58m PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, Purification, and Applications of a Potential Theranostic Pair: Cobalt-55 and Cobalt-58m PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. radiologybusiness.com [radiologybusiness.com]
- 10. Theranostic cobalt-55/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A PSMA Ligand Labeled with Cobalt-55 for PET Imaging of Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and dosimetry of cobalt-55 and cobalt-57 PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantitative PET Imaging with Cobalt-55 Labeled Tracers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212007#quantitative-pet-imaging-with-cobalt-55-labeled-tracers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com